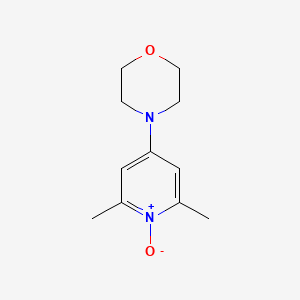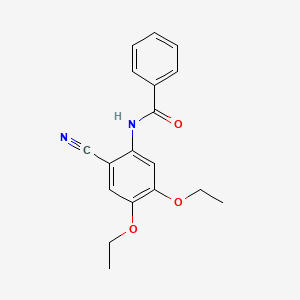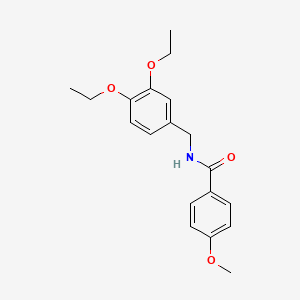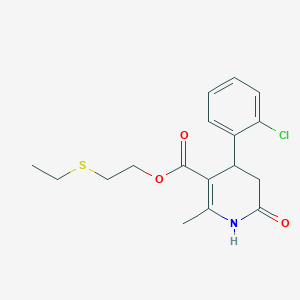![molecular formula C16H11ClN2O2 B5599689 3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione CAS No. 5761-93-3](/img/structure/B5599689.png)
3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" is a compound with significant interest due to its structural and functional properties. The compound is part of a broader class of molecules that are studied for their potential applications in various fields including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrole-2,5-dione derivatives typically involves condensation reactions, cyclization processes, and sometimes, specific substitution reactions to introduce various functional groups, such as chlorophenyl groups. A common method for synthesizing similar compounds involves palladium-catalyzed aryl-aryl coupling reactions, like Suzuki coupling, as demonstrated in the synthesis of photoluminescent conjugated polymers containing similar pyrrole dione units (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione" often features a core pyrrole-2,5-dione moiety with various substituents that can significantly influence the molecule's physical and chemical properties. X-ray crystallography reveals detailed insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry, providing a basis for understanding the compound's reactivity and interactions (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, aminoalkylation, and cyclocondensation, leading to a wide range of products with diverse functional groups and potential applications. The reactivity is often dictated by the presence of electron-withdrawing groups and the nucleophilicity of the reacting partners (Jones et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the introduction of bulky substituents or heteroatoms can affect the compound's solubility in organic solvents and its ability to form crystals, crucial for its applications in material science and organic electronics (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and photoluminescence, are essential for understanding the compound's potential applications. For example, the presence of the pyrrole-2,5-dione core structure can impart unique electronic properties, making these compounds candidates for use in photoluminescent materials and electronic devices (Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-8-12(9-7-11)18-14-10-15(20)19(16(14)21)13-4-2-1-3-5-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNTMWJAAWICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350512 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-1-phenylpyrrole-2,5-dione | |
CAS RN |
5761-93-3 |
Source


|
| Record name | 3-(4-chloroanilino)-1-phenylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)


![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)


![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)